

Etoperidone Hydrochloride: A Technical Guide for the Treatment of Depression

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Compound of Interest		
Compound Name:	Etoperidone hydrochloride	
Cat. No.:	B1671759	Get Quote

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Abstract

Etoperidone hydrochloride is an atypical antidepressant belonging to the phenylpiperazine class of compounds. Developed in the 1970s, it shares structural and pharmacological similarities with trazodone and nefazodone.[1] Etoperidone exhibits a complex multimodal mechanism of action, primarily characterized by its antagonist activity at serotonin 5-HT2A receptors and its weak inhibition of serotonin reuptake.[1][2] A significant portion of its pharmacological effects is mediated by its active metabolite, meta-chlorophenylpiperazine (mCPP).[1][3] While etoperidone was studied for the treatment of depression, its clinical use has been limited, and it is not widely marketed.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on etoperidone hydrochloride, with a focus on its pharmacodynamics, pharmacokinetics, and mechanism of action. Due to the limited availability of published clinical trial data in the public domain, this guide emphasizes the foundational pharmacology of etoperidone and provides context through comparison with related compounds.

Pharmacodynamics

Etoperidone's primary mechanism of action involves the modulation of the serotonergic system through receptor antagonism and reuptake inhibition. Its activity is biphasic, exhibiting both antagonistic and agonistic properties, largely attributable to the parent compound and its active metabolite, mCPP.[3][4]



Receptor Binding Affinity

Etoperidone and its metabolite, mCPP, display affinity for a range of serotonin and adrenergic receptors. The receptor binding profile of etoperidone is summarized in the table below.

Receptor/Transport er	Ki (nM)	Species	Reference
5-HT2A Receptor	36	Human	[1][2]
α1-Adrenergic Receptor	38	Human	[1][2]
5-HT1A Receptor	85 (potential partial agonist)	Rat	[2][5]
α2-Adrenergic Receptor	570	Human	[1][2]
Serotonin Transporter (SERT)	890	Human	[1][2]
Dopamine D2 Receptor	2,300	Human	[1][2]
Histamine H1 Receptor	3,100	Human	[1][2]
Norepinephrine Transporter (NET)	20,000	Human	[1][2]
Dopamine Transporter (DAT)	52,000	Human	[1][2]
Muscarinic Acetylcholine Receptors (mACh)	>35,000	Human	[1][2]

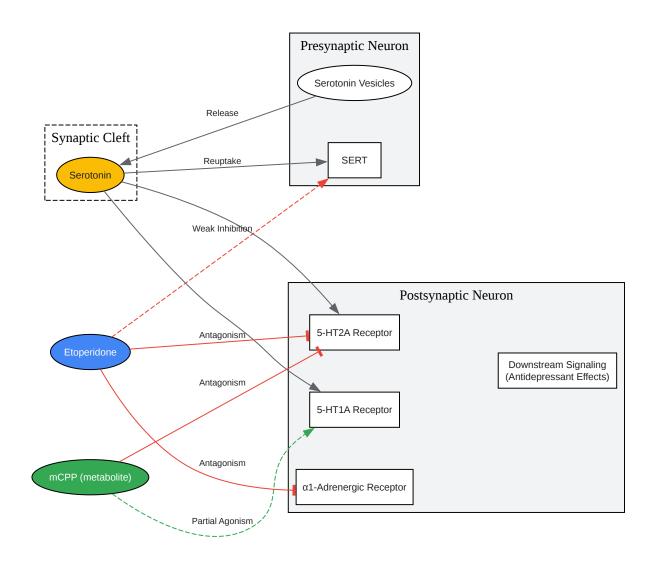
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.



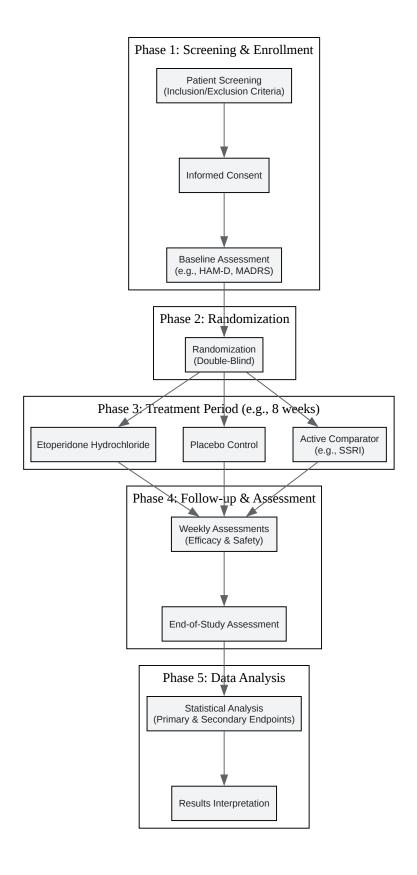
Mechanism of Action Signaling Pathway

The primary antidepressant effect of etoperidone is believed to be mediated through its potent antagonism of the 5-HT2A receptor. This action, combined with weak serotonin reuptake inhibition, contributes to its atypical antidepressant profile. The active metabolite, mCPP, is a non-selective serotonin receptor agonist and also acts as an antagonist at 5-HT2A and 5-HT2C receptors.[3] The antagonism of α 1-adrenergic receptors is associated with sedative and cardiovascular side effects.[3]









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